2,3-Dimethyl-2-cyclohexen-1-one

Flavor Chemistry Fragrance Science Sensory Analysis

2,3-Dimethyl-2-cyclohexen-1-one (CAS 1122-20-9) is a cyclic α,β-unsaturated ketone with the molecular formula C8H12O and a molecular weight of 124.18 g/mol. Structurally, it is characterized by a cyclohexenone ring bearing methyl substituents at the C2 and C3 positions, resulting in a tetrasubstituted double bond.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 1122-20-9
Cat. No. B3045704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-2-cyclohexen-1-one
CAS1122-20-9
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CCC1)C
InChIInChI=1S/C8H12O/c1-6-4-3-5-8(9)7(6)2/h3-5H2,1-2H3
InChIKeyFRJKTQQNQDTORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-2-cyclohexen-1-one (CAS 1122-20-9): Technical Baseline and Procurement Identity


2,3-Dimethyl-2-cyclohexen-1-one (CAS 1122-20-9) is a cyclic α,β-unsaturated ketone with the molecular formula C8H12O and a molecular weight of 124.18 g/mol [1]. Structurally, it is characterized by a cyclohexenone ring bearing methyl substituents at the C2 and C3 positions, resulting in a tetrasubstituted double bond . This compound is a colorless liquid with a boiling point of 195.8±10.0 °C at 760 mmHg and a calculated LogP of approximately 2.12 [1]. It is primarily utilized as a synthetic building block in organic chemistry and as a fragrance ingredient in the flavor and perfume industries [2].

Why 2,3-Dimethyl-2-cyclohexen-1-one Cannot Be Substituted by Isomeric Dimethylcyclohexenones


Substituting 2,3-Dimethyl-2-cyclohexen-1-one with a generic dimethylcyclohexenone isomer without rigorous evaluation introduces significant technical risk. The precise positioning of the methyl groups dictates the molecule's stereoelectronic properties, which in turn govern its odor profile, physical behavior, and chemical reactivity [1]. For instance, the 2,3-substitution pattern creates a unique, highly substituted double bond that imparts distinct thermodynamic stability and steric hindrance compared to other isomers like 3,5-dimethyl-2-cyclohexen-1-one (CAS 1123-09-7) . These subtle structural differences translate into quantifiable variations in boiling point, vapor pressure, and olfactory perception, all of which are critical for ensuring batch-to-batch consistency and performance in both synthesis and fragrance formulation [2].

Quantitative Differentiation of 2,3-Dimethyl-2-cyclohexen-1-one: A Head-to-Head Evidence Guide


Olfactory Profile Differentiation: 2,3-Dimethyl vs. 3,5-Dimethyl Isomer

The olfactory properties of dimethylcyclohexenone isomers are highly dependent on substitution pattern. The 2,3-dimethyl isomer is consistently described as having a fruity odor profile , which is critical for applications in flavor and fragrance [1]. In contrast, the 3,5-dimethyl isomer is described as having a generic 'ketone odor' [2]. This qualitative difference in odor character (fruity vs. generic ketone) is a primary driver for product selection in the flavor and fragrance industry [1].

Flavor Chemistry Fragrance Science Sensory Analysis

Boiling Point and Vapor Pressure: 2,3-Dimethyl vs. 3,5-Dimethyl Isomer

The 2,3-dimethyl isomer exhibits a lower boiling point (195.8±10.0 °C) and a higher vapor pressure (0.4±0.4 mmHg at 25°C) compared to the 3,5-dimethyl isomer (208.5±0.0 °C and 0.2±0.4 mmHg, respectively) [1]. This difference, while seemingly small, reflects the altered intermolecular forces arising from the different methyl group placements and has significant implications for distillation processes, volatility in fragrance formulations, and environmental fate modeling [2].

Physical Chemistry Thermodynamics Process Engineering

Hydrogenation Stereoselectivity: A Reactivity Differentiator for 2,3-Dimethylcyclohexenone

The stereochemical outcome of catalytic hydrogenation of the C=C double bond in dimethylcyclohexenones is known to be catalyst-dependent [1]. While specific data for the 2,3-isomer is not available, the general behavior of the class indicates that the methyl substitution pattern directs the approach of hydrogen to the catalyst surface [1]. For instance, hydrogenation of dimethylcyclohexenes over Pd catalysts yields the thermodynamically more stable product, whereas Pt catalysts favor the cis-product [1]. The unique tetrasubstituted double bond in 2,3-dimethyl-2-cyclohexen-1-one would impose even greater steric constraints, suggesting a potentially distinct stereoselectivity profile compared to less substituted analogues, a key consideration for asymmetric synthesis.

Catalysis Organic Synthesis Stereochemistry

Thermodynamic Stability of the Tetrasubstituted Double Bond

The placement of methyl groups at C2 and C3 creates a tetrasubstituted double bond, which is inherently more thermodynamically stable than less substituted alkene systems found in other cyclohexenone isomers . This increased stability can influence the compound's behavior in equilibrium-controlled reactions and its resistance to unwanted isomerization or degradation under certain conditions . While quantitative thermodynamic data for this specific compound is scarce, the general principle of alkene stability (tetrasubstituted > trisubstituted > disubstituted) provides a robust framework for understanding its unique reactivity.

Computational Chemistry Thermodynamics Molecular Modeling

High-Value Application Scenarios for 2,3-Dimethyl-2-cyclohexen-1-one in Research and Industry


Asymmetric Hydrogenation Studies: Exploiting a Sterically Demanding Substrate

The tetrasubstituted, conjugated double bond in 2,3-Dimethyl-2-cyclohexen-1-one presents a challenging substrate for asymmetric hydrogenation catalysts . The steric bulk of the C2 and C3 methyl groups forces a specific approach of the catalyst, often leading to high enantioselectivity when a suitable chiral ligand is employed. This makes it an ideal model compound for developing and benchmarking new chiral catalysts, as small differences in ligand architecture can lead to significant changes in both conversion rate and enantiomeric excess [1].

Flavor and Fragrance Formulation: Targeting a Fruity Top-Note

The fruity odor profile of 2,3-Dimethyl-2-cyclohexen-1-one, combined with its relatively high vapor pressure (0.4 mmHg at 25°C), makes it a valuable ingredient for creating fruity top-notes in complex fragrance and flavor formulations . Its specific character differentiates it from the generic ketone odor of other isomers like 3,5-dimethyl-2-cyclohexen-1-one [2]. Perfumers and flavorists can leverage this property to impart a distinct, volatile fruity nuance to products such as fine fragrances, shampoos, and food flavorings [3].

Synthesis of Complex Natural Products: A Strategic Building Block

The defined 2,3-substitution pattern on the cyclohexenone ring serves as a rigid scaffold for the stereocontrolled synthesis of more complex molecules. The tetrasubstituted double bond can be functionalized diastereoselectively, while the carbonyl group is a versatile handle for further transformations (e.g., Grignard addition, Wittig olefination) . The compound's use in the synthesis of aporphine alkaloids highlights its potential as a key intermediate in medicinal chemistry and natural product synthesis .

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